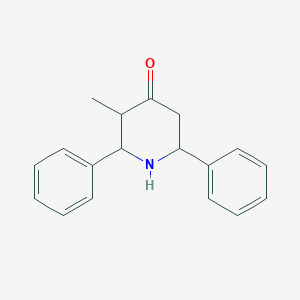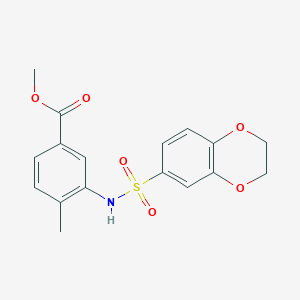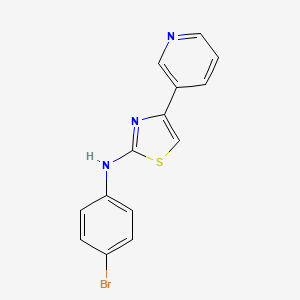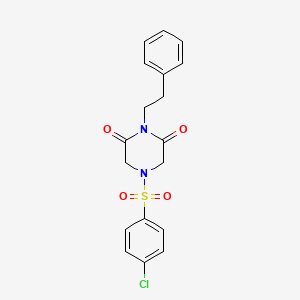![molecular formula C13H12N4S2 B10809971 4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B10809971.png)
4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthetic routes and reaction conditions for WAY-118985 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the formation of the bithiazole ring system and subsequent functionalization. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity.
Chemical Reactions Analysis
WAY-118985 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-118985 has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving kinase inhibition, particularly the inhibition of TAOK2.
Medicine: It has potential therapeutic applications due to its kinase inhibitory properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
WAY-118985 exerts its effects by inhibiting the kinase activity of TAOK2. This inhibition affects various molecular targets and pathways involved in cell signaling and regulation. The exact mechanism of action involves binding to the active site of the kinase, thereby preventing its activity .
Comparison with Similar Compounds
WAY-118985 can be compared with other kinase inhibitors, such as:
Staurosporine: A potent non-selective kinase inhibitor.
Imatinib: A selective inhibitor of the BCR-ABL kinase.
Gefitinib: An inhibitor of the epidermal growth factor receptor kinase.
WAY-118985 is unique in its specific inhibition of TAOK2, which distinguishes it from other kinase inhibitors that target different kinases or have broader specificity.
Properties
Molecular Formula |
C13H12N4S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H12N4S2/c1-8-11(19-12(14)15-8)10-7-18-13(17-10)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
ZVXHXOUWEKSRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B10809911.png)
![N-(3,4-dimethylphenyl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}methanesulfonamide](/img/structure/B10809914.png)
![N,N-diethyl-2-(2-methyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine](/img/structure/B10809921.png)

![(4-bromophenyl)[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B10809935.png)
![2-[2-(2,6-Dimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10809937.png)


![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10809961.png)
![4-[[2-(furan-2-yl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B10809963.png)

![N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10809993.png)
![3-{2,5-Dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B10809998.png)
![N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide](/img/structure/B10810005.png)
